molecular formula C22H23NO4 B1446562 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate CAS No. 864966-70-1

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate

Cat. No. B1446562
M. Wt: 365.4 g/mol
InChI Key: WFNVUAZCCGBCGJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 9-Fluorenones
    • Field : Green Chemistry
    • Method : The process involves the oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .
    • Results : The method provides a highly efficient way to synthesize 9-fluorenones from 9H-fluorenes .
  • Synthesis of 9-Methyl-9H-fluorene
    • Field : Organic Chemistry
    • Application : 9-Methyl-9H-fluorene is a derivative of fluorene that can be used in various organic synthesis applications .
    • Method : The specific synthesis method for 9-Methyl-9H-fluorene is not provided in the source .
    • Results : The product is available for purchase, indicating its synthesis is achievable .

    Fluorene Dyes

    • Field : Dye Industry
    • Application : Fluorene and its derivatives serve as key ingredients in the creation of several dyes and pigments . These are used in a wide variety of applications ranging from textiles to printing inks .
    • Method : The specific method for creating these dyes is not provided in the source .
    • Results : The dyes created using fluorene derivatives are used in a wide range of industries .

    High-Performance Polymers

    • Field : Plastics Industry
    • Application : Fluorene derivatives like 9,9-bis (4-hydroxyphenyl)fluorene are used to manufacture high-performance polymers . These polymers are typically used in the production of electronic devices and optoelectronic materials .
    • Method : The specific method for creating these polymers is not provided in the source .
    • Results : The polymers created using fluorene derivatives are used in a wide range of industries .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVUAZCCGBCGJ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 3
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 5
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.